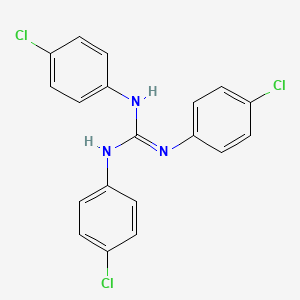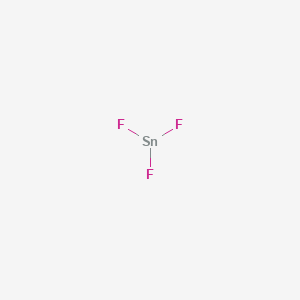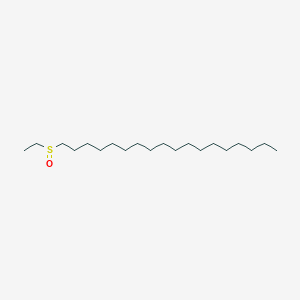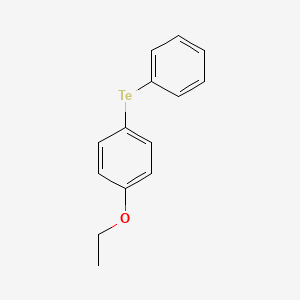
Tris((3-ethyl-3-oxetanyl)methyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris((3-ethyl-3-oxetanyl)methyl) phosphite is an organophosphorus compound with the molecular formula C18H33O6P. It is characterized by the presence of three oxetane rings attached to a phosphite group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris((3-ethyl-3-oxetanyl)methyl) phosphite typically involves the reaction of 3-ethyl-3-oxetanemethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3(3-ethyl-3-oxetanemethanol)+PCl3→Tris((3-ethyl-3-oxetanyl)methyl) phosphite+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of phosphorus trichloride. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris((3-ethyl-3-oxetanyl)methyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane rings can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Oxidation: Phosphates and oxetane derivatives.
Substitution: Various substituted phosphites depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives and oxetane alcohols.
Wissenschaftliche Forschungsanwendungen
Tris((3-ethyl-3-oxetanyl)methyl) phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Tris((3-ethyl-3-oxetanyl)methyl) phosphite involves its interaction with molecular targets such as enzymes and receptors. The oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.
Tris(2-butoxyethyl) phosphate: Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate: Commonly used as a plasticizer in various polymers.
Uniqueness
Tris((3-ethyl-3-oxetanyl)methyl) phosphite is unique due to the presence of oxetane rings, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity, such as in advanced polymer synthesis and drug delivery systems .
Eigenschaften
CAS-Nummer |
39865-35-5 |
|---|---|
Molekularformel |
C18H33O6P |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
tris[(3-ethyloxetan-3-yl)methyl] phosphite |
InChI |
InChI=1S/C18H33O6P/c1-4-16(7-19-8-16)13-22-25(23-14-17(5-2)9-20-10-17)24-15-18(6-3)11-21-12-18/h4-15H2,1-3H3 |
InChI-Schlüssel |
GILSVABNEXQUBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COP(OCC2(COC2)CC)OCC3(COC3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)


![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)



![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)


